Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate
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Overview
Description
Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate is a heterocyclic compound that contains both piperazine and pyridazine moieties. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the piperazine ring is known to impart various biological activities, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various pharmacological properties.
Medicine: Explored for its potential use in drug development, particularly for its piperazine moiety which is known to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate is not fully understood. it is believed to interact with various molecular targets due to the presence of the piperazine ring, which is known to bind to receptors and enzymes in biological systems. The exact pathways and targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and its derivatives share a similar pyridazine ring structure and exhibit various biological activities.
Piperazine Derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole contain the piperazine moiety and are used in various therapeutic applications.
Uniqueness
Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate is unique due to the combination of both piperazine and pyridazine rings in its structure. This dual presence allows it to exhibit a broader range of biological activities and makes it a versatile scaffold for drug design and development.
Properties
IUPAC Name |
ethyl 6-piperazin-1-ylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-2-17-11(16)9-3-4-10(14-13-9)15-7-5-12-6-8-15/h3-4,12H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERRWFMGJNMMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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